

# The Discovery and Development of INCB054828 (Pemigatinib): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

#### **Abstract**

**INCB054828**, now widely known as pemigatinib (Pemazyre®), is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Developed by Incyte Corporation, this small molecule inhibitor has emerged as a significant therapeutic agent in the landscape of precision oncology.[2] This technical guide provides a comprehensive overview of the discovery and development history of **INCB054828**, detailing its mechanism of action, preclinical evaluation, and clinical trial progression. Key experimental protocols are outlined, and quantitative data are presented in structured tables to facilitate understanding and further research.

#### Introduction: The Rationale for Targeting FGFR

The fibroblast growth factor (FGF) and FGF receptor (FGFR) signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[3] Aberrant activation of this pathway, through mechanisms such as gene amplification, activating mutations, and chromosomal translocations leading to FGFR fusions, has been identified as a key driver in a variety of human cancers.[3][4] These genetic alterations are particularly prevalent in intrahepatic cholangiocarcinoma (FGFR2 fusions), urothelial carcinoma (FGFR3 mutations and fusions), and certain myeloid/lymphoid neoplasms (FGFR1 rearrangements).[3] This strong genetic linkage provided a clear rationale for the development of targeted FGFR inhibitors as a therapeutic strategy.



#### **Discovery of INCB054828**

The discovery of **INCB054828** (pemigatinib) stemmed from a focused drug discovery campaign aimed at identifying a potent and selective inhibitor of FGFRs 1, 2, and 3.[1][4] The goal was to develop a molecule with a superior selectivity profile compared to earlier, less specific kinase inhibitors, thereby minimizing off-target toxicities.[4] Through structure-based drug design and extensive structure-activity relationship (SAR) studies, researchers at Incyte Corporation identified compound 38, later designated **INCB054828**, which demonstrated high potency against the target FGFRs and excellent physicochemical and pharmacokinetic properties.[1]

#### **Mechanism of Action**

**INCB054828** is an ATP-competitive inhibitor of the FGFR kinase domain.[3] By binding to the ATP-binding pocket of FGFR1, FGFR2, and FGFR3, it prevents the transfer of phosphate from ATP to tyrosine residues on the receptor and downstream signaling molecules.[3] This blockade of FGFR autophosphorylation and activation effectively abrogates signaling through key downstream pathways, including the RAS-MAP kinase and PI3 kinase-AKT pathways, and in some contexts, the STAT pathway.[3] The inhibition of these pathways ultimately leads to decreased cell proliferation and survival in tumors dependent on aberrant FGFR signaling.[3]

#### **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: The FGF/FGFR signaling pathway and the inhibitory action of INCB054828.



## Preclinical Development In Vitro Potency and Selectivity

**INCB054828** demonstrated potent and selective inhibition of FGFR1, 2, and 3 in biochemical assays.[3][5] The half-maximal inhibitory concentrations (IC50) were in the low nanomolar range for these primary targets, with significantly weaker activity against FGFR4 and other kinases, highlighting its selectivity.[3][5][6]

Table 1: In Vitro Kinase Inhibitory Potency of INCB054828

| Kinase | IC50 (nM)          |
|--------|--------------------|
| FGFR1  | 0.4[3][5][6]       |
| FGFR2  | 0.5[3][5][6]       |
| FGFR3  | 1.0 - 1.2[3][5][6] |
| FGFR4  | 30[3][5][6]        |

#### **Cellular Activity**

In cellular assays, **INCB054828** effectively inhibited FGFR autophosphorylation and downstream signaling.[2] It demonstrated potent anti-proliferative activity in cancer cell lines with known FGFR alterations, while having minimal effect on cells lacking such dependencies. [3][5]

#### In Vivo Efficacy in Xenograft Models

The anti-tumor activity of orally administered **INCB054828** was evaluated in various xenograft models using human cancer cell lines with specific FGFR alterations.[3] Significant tumor growth inhibition was observed at well-tolerated doses in models representing different cancer types.[3][7]

Table 2: In Vivo Efficacy of INCB054828 in Xenograft Models



| Cell Line | Cancer Type          | FGFR<br>Alteration                 | Dosing                   | Outcome                                    |
|-----------|----------------------|------------------------------------|--------------------------|--------------------------------------------|
| KATO III  | Gastric Cancer       | FGFR2<br>Amplification             | 0.03 mg/kg once<br>daily | Significant tumor growth suppression[3][7] |
| RT-112    | Bladder<br>Carcinoma | FGFR3-TACC3<br>Fusion              | 0.3 and 1 mg/kg          | Significant tumor growth inhibition[3]     |
| KG1       | Erythroleukemia      | FGFROP2-<br>FGFR1<br>Translocation | 0.3 mg/kg once<br>daily  | Significant<br>efficacy[3][7]              |

#### **Pharmacokinetics**

Preclinical pharmacokinetic studies in animal models revealed that **INCB054828** has favorable drug-like properties, including good oral bioavailability, which supported its advancement into clinical development.[3]

#### **Clinical Development**

The clinical development of **INCB054828** (pemigatinib) has been marked by a series of well-designed clinical trials that have established its safety and efficacy in patients with FGFR-altered malignancies.

#### **Drug Development Workflow**



Click to download full resolution via product page

Caption: The clinical development pipeline for INCB054828 (pemigatinib).

#### **Phase 1 Studies**



The first-in-human Phase 1 study (FIGHT-101) evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of pemigatinib in patients with advanced solid tumors.[8] The study established a recommended Phase 2 dose of 13.5 mg once daily on a 2-weeks-on/1-week-off schedule.[8] Pemigatinib demonstrated linear pharmacokinetics and a half-life consistent with once-daily dosing. Hyperphosphatemia was identified as an on-target pharmacodynamic effect of FGFR inhibition.

Table 3: Key Pharmacokinetic Parameters of Pemigatinib in Humans (13.5 mg QD)

| Parameter                | Value     |
|--------------------------|-----------|
| Tmax (median)            | 1-2 hours |
| t1/2 (geometric mean)    | ~15 hours |
| Cmax (geometric mean)    | 236 nM    |
| AUC0-24 (geometric mean) | 2620 h*nM |

#### **Phase 2 Studies**

A series of Phase 2 trials, known as the FIGHT (Fibroblast Growth factor receptor in oncology and Hematology Trials) program, were initiated to evaluate the efficacy of pemigatinib in specific patient populations with FGFR alterations.

- FIGHT-202: This pivotal trial enrolled patients with previously treated, locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements.[9] The study demonstrated a significant overall response rate and durable responses, leading to the accelerated approval of pemigatinib by the U.S. Food and Drug Administration (FDA) in April 2020 for this indication.[9]
- FIGHT-203: This study is evaluating the efficacy and safety of pemigatinib in patients with myeloid/lymphoid neoplasms with FGFR1 rearrangement.[10]
- Other FIGHT Trials: Additional Phase 2 studies are investigating pemigatinib in other malignancies with FGFR alterations, including urothelial carcinoma and glioblastoma.[11][12]

#### **Phase 3 Studies**



Confirmatory Phase 3 trials are underway to further establish the clinical benefit of pemigatinib. For example, the FIGHT-302 study is a randomized, open-label, active-controlled trial evaluating pemigatinib versus gemcitabine plus cisplatin chemotherapy as a first-line treatment for patients with cholangiocarcinoma and an FGFR2 rearrangement.[13]

## Experimental Protocols In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

- Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration.
- Procedure Outline:
  - Prepare serial dilutions of INCB054828.
  - In a multi-well plate, combine the inhibitor, recombinant human FGFR enzyme, a suitable substrate (e.g., poly(E,Y)4:1), and ATP at the Km for each enzyme.
  - Incubate to allow the kinase reaction to proceed.
  - Add ADP-Glo™ Reagent and incubate to stop the reaction and deplete ATP.
  - Add Kinase Detection Reagent and incubate to convert ADP to ATP and generate a luminescent signal.
  - Measure luminescence using a plate reader.
  - Calculate IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.

#### **Cell Proliferation Assay**



This assay measures the effect of **INCB054828** on the growth of cancer cell lines.

- Principle: Cell viability is assessed using a reagent such as MTT or CellTiter-Glo®, which
  measures metabolic activity or ATP content, respectively, as an indicator of the number of
  viable cells.
- Procedure Outline:
  - Seed cancer cell lines with and without FGFR alterations into 96-well plates.
  - After cell attachment, add serial dilutions of INCB054828.
  - Incubate for a defined period (e.g., 72 hours).
  - Add the proliferation reagent according to the manufacturer's instructions.
  - Measure absorbance or luminescence.
  - Determine the concentration of INCB054828 that inhibits cell growth by 50% (GI50).

#### In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of **INCB054828** in an animal model.

- Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the drug on tumor growth is monitored over time.
- Procedure Outline:
  - Culture the desired human cancer cell line (e.g., KATO III, RT-112, KG1).
  - Harvest and resuspend the cells in a suitable medium, sometimes mixed with Matrigel.
  - Subcutaneously inject a defined number of cells (e.g., 5-10 x 106) into the flank of immunodeficient mice (e.g., nude or SCID mice).
  - Allow tumors to establish to a palpable size (e.g., 100-200 mm3).
  - Randomize mice into control (vehicle) and treatment groups.



- Administer INCB054828 orally at specified doses and schedules.
- Measure tumor volume (e.g., using calipers, with volume calculated as (length x width2)/2) and body weight regularly.
- At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic marker assessment).

### **Experimental Workflow Diagram**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific -US [thermofisher.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. carnabio.com [carnabio.com]
- 6. Cell Cycle Analysis by DNA Content Protocols Flow Cytometry UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Establishment of Peritoneal and Hepatic Metastasis Mouse Xenograft Models Using Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide Flow Cytometry Core Facility [med.virginia.edu]
- 12. promega.com [promega.com]
- 13. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of INCB054828 (Pemigatinib): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191782#incb054828-discovery-and-development-history]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com